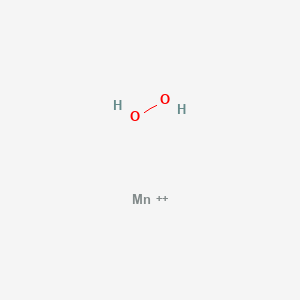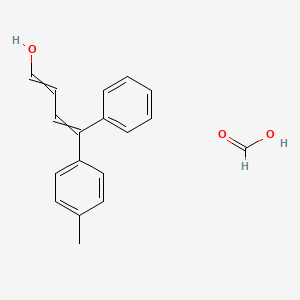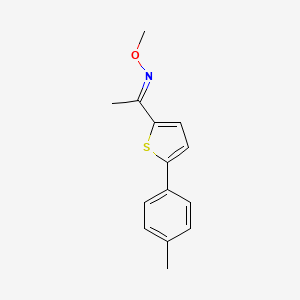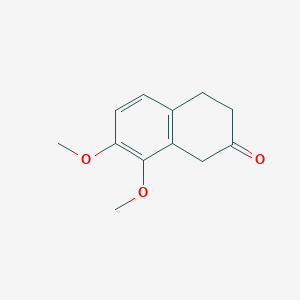
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, which is further substituted with a heptanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with heptanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the isocyanate group on the carboxyl group of heptanoic acid, followed by cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione stands out due to its unique combination of a dichlorophenyl group and an imidazolidine-2,4-dione ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
90815-20-6 |
|---|---|
分子式 |
C16H18Cl2N2O3 |
分子量 |
357.2 g/mol |
IUPAC名 |
3-(3,5-dichlorophenyl)-1-heptanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-2-3-4-5-6-14(21)19-10-15(22)20(16(19)23)13-8-11(17)7-12(18)9-13/h7-9H,2-6,10H2,1H3 |
InChIキー |
JCWRKTAYSPPPAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
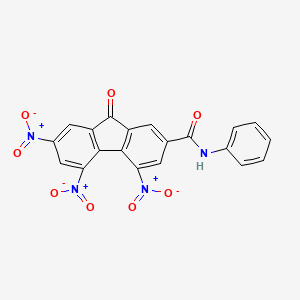
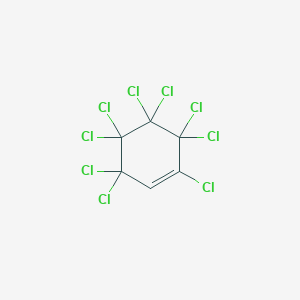
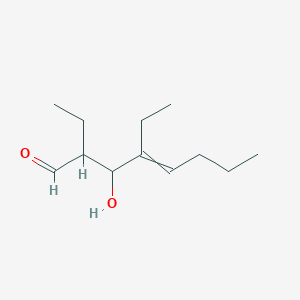
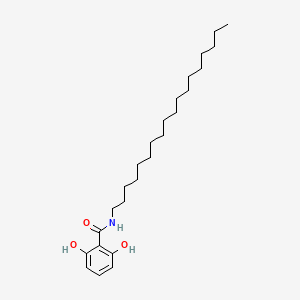
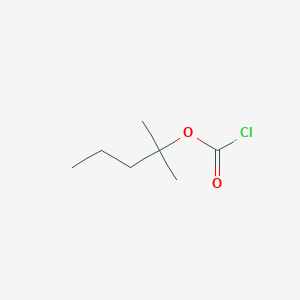
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
